N-(3-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide
Description
N-(3-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring two critical substituents:
- Methyl[(4-methylphenyl)sulfonyl]amino group: Positioned at the 3rd carbon of the thiophene ring, this sulfonamide substituent introduces steric bulk and electronic modulation, likely influencing binding affinity and metabolic stability.
The compound’s molecular formula is C₂₁H₂₀ClN₂O₃S₂ (calculated based on structural analysis), with a molecular weight of 463.98 g/mol.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2/c1-14-6-8-17(9-7-14)28(25,26)23(2)18-10-11-27-19(18)20(24)22-13-15-4-3-5-16(21)12-15/h3-12H,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOSAJYCQXORQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiophene derivatives, which this compound is a part of, have been studied for their potential biological effects. They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Mode of Action
It is known that the thiophene ring system, which is a part of this compound, plays a crucial role in its biological activity. The interaction of the compound with its targets likely involves the formation of bonds with specific receptors, leading to changes in cellular processes.
Biochemical Pathways
These could potentially include pathways related to inflammation, cell proliferation, and microbial growth.
Biological Activity
N-(3-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may exhibit the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases, which play crucial roles in cell signaling pathways.
- Antitumor Activity : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, potentially making it a candidate for cancer therapy.
Antitumor Activity
A detailed analysis of the compound's antitumor properties was conducted using various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 8.55 ± 0.35 | Induction of apoptosis |
| A549 | 14.31 ± 0.90 | Cell cycle arrest |
| MCF-7 | 7.01 ± 0.60 | Inhibition of proliferation |
These findings suggest that this compound exhibits significant cytotoxic effects against these cell lines, indicating its potential as an anticancer agent.
Mechanistic Studies
Further mechanistic studies revealed that the compound acts through multiple pathways:
- Cell Cycle Arrest : The compound induces G1 phase arrest in A549 cells, preventing progression to DNA synthesis.
- Apoptotic Pathways : Activation of caspase-3 and caspase-9 was observed, confirming the apoptotic mechanism.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study by Fan et al. (2022) demonstrated that derivatives similar to this compound showed potent antitumor activity with IC50 values in the low micromolar range against various cancer cell lines .
- Research conducted by Wang et al. (2023) indicated that modifications to the sulfonamide group significantly enhanced the compound's potency against Aurora-A kinase, a target implicated in cancer progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amide Nitrogen
N-(3-chloro-4-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide
- Structure : Replaces the 3-chlorobenzyl group with a 3-chloro-4-fluorophenyl moiety.
- Molecular Weight : 494.61 g/mol (vs. 463.98 g/mol for the target compound) .
- Impact : The fluorine atom enhances electronegativity and may improve membrane permeability, while the chloro-fluorophenyl group could alter target selectivity compared to the benzyl group.
3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)-2-thiophenecarboxamide
- Structure : Features a 3,4-dimethoxyphenyl group on the amide nitrogen and a 4-chlorophenyl sulfamoyl group.
- Molecular Weight : ~500 g/mol (estimated) .
- Impact : Methoxy groups increase solubility via hydrogen bonding but reduce lipophilicity. The 4-chlorophenyl sulfamoyl group may enhance steric hindrance compared to the 4-methylphenyl variant.
N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide
Sulfonamide/Sulfamoyl Group Modifications
Methyl[(4-methylphenyl)sulfonyl]amino vs. Methanesulfonyl
- The target compound’s methyl[(4-methylphenyl)sulfonyl]amino group introduces a bulky aromatic system, which may enhance binding to hydrophobic pockets in proteins.
Comparison with Nitro-Substituted Analogs
- N-(2-Nitrophenyl)thiophene-2-carboxamide: Lacks a sulfonamide group but includes a nitro substituent. The nitro group’s electron-withdrawing nature increases reactivity and may confer antibacterial properties, as noted in related carboxamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
